Tilianin

Catalog No.
S629134
CAS No.
4291-60-5
M.F
C22H22O10
M. Wt
446.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tilianin

CAS Number

4291-60-5

Product Name

Tilianin

IUPAC Name

5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

InChI

InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19-,20+,21-,22-/m1/s1

InChI Key

NLZCOTZRUWYPTP-MIUGBVLSSA-N

SMILES

Array

Synonyms

Acacetin-7-glucoside

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

The exact mass of the compound Tilianin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tilianin (Acacetin-7-O-β-D-glucoside) is a naturally occurring flavonoid glycoside predominantly sourced from Dracocephalum moldavica and Agastache species [1]. In procurement and material selection, it serves as a critical reference standard and pharmacological precursor, distinguished from its aglycone counterpart, acacetin, by its glycosylated structure. This structural modification fundamentally alters its physicochemical profile, offering a specific baseline saturation solubility (e.g., ~7.2 μg/mL in water at 37 °C) that dictates downstream formulation and solvent requirements [2]. For industrial and laboratory buyers, tilianin is highly valued in cardiovascular and anti-inflammatory research workflows, specifically where controlled metabolic clearance and targeted myocardial protection are required over generic, highly soluble polyphenols.

Substituting tilianin with its aglycone, acacetin, or other common flavonoids like quercetin fundamentally compromises experimental reproducibility and pharmacokinetic profiles. The presence of the 7-O-glucoside moiety in tilianin significantly alters its metabolic fate; specifically, the glucuronidation rate of flavonoid glucosides in intestinal and hepatic pathways is markedly slower than that of their corresponding aglycones [1]. Consequently, using acacetin as a direct substitute leads to rapid first-pass clearance and altered enterohepatic recycling, invalidating bioavailability models. Furthermore, generic flavonoids lack tilianin's specific binding affinity and regulatory effects on the CaMKII and TLR4/NF-κB pathways in myocardial ischemia-reperfusion injury (MIRI) models, making the exact tilianin molecule strictly necessary for targeted cardioprotective assays [2].

Metabolic Stability and Glucuronidation Kinetics

In comparative metabolic studies, the glucuronidation kinetics of tilianin (a glucoside) differ significantly from acacetin (its aglycone). Research demonstrates that the glucuronidation of flavonoid aglycones proceeds much faster in the intestine and liver compared to their glucoside forms [1]. This structural difference means tilianin exhibits a distinct, slower metabolic clearance profile during first-pass metabolism, directly impacting systemic exposure and half-life in pharmacokinetic models.

Evidence DimensionGlucuronidation rate in hepatic/intestinal microsomes
Target Compound DataSlower glucuronidation rate (Flavonoid glucoside)
Comparator Or BaselineAcacetin (Flavonoid aglycone)
Quantified DifferenceSignificantly delayed first-pass clearance for the glucoside form
ConditionsIn vitro rat liver and intestinal microsome assays

Buyers developing sustained-release formulations or conducting precise pharmacokinetic modeling must select tilianin over acacetin to avoid rapid, uncontrolled metabolic clearance.

Formulation-Dependent Solubility Enhancement

Crude tilianin exhibits inherently poor aqueous solubility, which limits its direct application in aqueous assays. However, it demonstrates exceptional responsiveness to nanosizing and formulation processes. In head-to-head dissolution studies, crude tilianin showed a saturation solubility of 10.82 μg/mL in simulated intestinal fluid (SIF) at 37 °C. When processed into amorphous nanocrystals (Til NCs) using antisolvent precipitation, the solubility surged to 433.47 μg/mL [1].

Evidence DimensionSaturation solubility in Simulated Intestinal Fluid (SIF)
Target Compound Data433.47 μg/mL (Amorphous Tilianin Nanocrystals)
Comparator Or Baseline10.82 μg/mL (Crude Tilianin)
Quantified Difference~40-fold increase in saturation solubility
Conditions37 °C in SIF, stabilized with PVA/TPGS

This quantitative baseline dictates that procurement for in vivo or high-concentration in vitro workflows must account for advanced formulation (e.g., nanocrystals or cyclodextrin) rather than relying on crude aqueous suspensions.

Endothelial Nitric Oxide (NO) Overproduction in Cardiovascular Models

Tilianin is specifically procured for its potent, measurable effects on endothelial function and vasorelaxation. In isolated rat aorta models, tilianin administration induced significant in vitro nitric oxide (NO) overproduction compared to vehicle controls. Specifically, tilianin generated 1.49 ± 0.86 μM of nitrites per gram of tissue, driving an endothelium-dependent relaxation pathway that is critical for antihypertensive and myocardial ischemia-reperfusion injury (MIRI) research [1].

Evidence DimensionIn vitro NO overproduction (nitrite concentration)
Target Compound Data1.49 ± 0.86 μM nitrites/g tissue
Comparator Or BaselineVehicle control
Quantified DifferenceSignificant increase in NO release driving vasorelaxation (p < 0.05)
ConditionsRat aorta tissue assay

This establishes tilianin as a validated, quantifiable reference compound for assays requiring precise modulation of endothelial NO synthesis and vasorelaxation.

Pharmacokinetic and Enterohepatic Recycling Modeling

Due to its slower glucuronidation rate compared to acacetin, tilianin is the preferred substrate for evaluating the impact of glycosylation on flavonoid bioavailability, first-pass metabolism, and enterohepatic recycling [1].

Advanced Drug Delivery System (ADDS) Formulation

Given the ~40-fold solubility increase achievable via nanosizing (from 10.82 to 433.47 μg/mL in SIF), crude tilianin is an ideal candidate material for optimizing antisolvent precipitation, liposomal encapsulation, and cyclodextrin-inclusion protocols[2].

Myocardial Ischemia-Reperfusion Injury (MIRI) Assays

Tilianin's validated ability to induce NO overproduction and modulate CaMKII/TLR4 pathways makes it a critical positive control or active pharmaceutical ingredient (API) precursor in in vitro (H9c2 cardiomyocytes) and in vivo (LAD coronary artery ligation) cardioprotective screening [3].

XLogP3

0.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

446.12129689 Da

Monoisotopic Mass

446.12129689 Da

Heavy Atom Count

32

Wikipedia

5-Hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside

Dates

Last modified: 08-15-2023

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